molecular formula C7H5N3O B009265 Pyrido(2,3-d)pyridazine 6-oxide CAS No. 19866-61-6

Pyrido(2,3-d)pyridazine 6-oxide

Cat. No.: B009265
CAS No.: 19866-61-6
M. Wt: 147.13 g/mol
InChI Key: VCYGGHIDKYQIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyridazine 6-oxide is a bicyclic heterocyclic compound comprising fused pyridine and pyridazine rings, with an oxygen atom at the 6-position. Its molecular formula is C₇H₅N₃O, and it is structurally related to 1,6,7-triazanaphthalene derivatives . Key applications include antimicrobial, anticancer, and kinase inhibition properties .

Properties

CAS No.

19866-61-6

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

6-oxidopyrido[2,3-d]pyridazin-6-ium

InChI

InChI=1S/C7H5N3O/c11-10-5-6-2-1-3-8-7(6)4-9-10/h1-5H

InChI Key

VCYGGHIDKYQIRH-UHFFFAOYSA-N

SMILES

C1=CC2=C[N+](=NC=C2N=C1)[O-]

Canonical SMILES

C1=CC2=C[N+](=NC=C2N=C1)[O-]

Other CAS No.

19866-61-6

Synonyms

PYRIDO[2,3-D]PYRIDAZINE-6-OXIDE

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Pyrido(2,3-d)pyridazine derivatives have shown significant promise as anticancer agents. Their ability to inhibit key enzymes involved in cancer progression makes them valuable in therapeutic contexts. For instance, compounds such as Piritrexim , a pyrido[2,3-d]pyrimidine derivative, have demonstrated efficacy against dihydrofolate reductase (DHFR), which is crucial in the treatment of various cancers including melanoma and urothelial cancer .

Table 1: Anticancer Activity of Pyrido(2,3-d)pyridazine Derivatives

Compound NameTarget EnzymeCancer TypeReference
PiritreximDHFRMelanoma, Urothelial
6-(2,6-dichlorophenyl)-8-ethyl-7H-pyrido[2,3-d]pyrimidin-7-oneTyrosine KinaseVarious solid tumors
VoxtalisibPI3K/mTORSolid tumors

Anti-inflammatory Properties

Research has indicated that some pyrido(2,3-d)pyridazine derivatives possess anti-inflammatory properties. These compounds can inhibit specific kinases involved in inflammatory pathways, making them potential candidates for treating autoimmune diseases like rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial properties of pyrido(2,3-d)pyridazine derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, which could lead to the development of new antibiotics .

Herbicidal Activity

Pyrido(2,3-d)pyridazine derivatives are being investigated for their herbicidal properties. Certain compounds have shown effectiveness in controlling weed species without harming crops. For example, derivatives such as 6,8-Diphenylpyrido[2,3-d]pyridazin-5-one have been highlighted for their selective herbicidal activity .

Table 2: Herbicidal Activity of Pyrido(2,3-d)pyridazine Derivatives

Compound NameTarget SpeciesActivity LevelReference
6,8-Diphenylpyrido[2,3-d]pyridazin-5-oneVarious WeedsHigh

Nonlinear Optical (NLO) Properties

Recent studies have shown that pyrido(2,3-d)pyridazine derivatives exhibit remarkable nonlinear optical properties. These characteristics make them suitable for applications in photonics and optoelectronics. For instance, certain compounds have been synthesized with high first-order hyperpolarizabilities, indicating their potential use in NLO devices .

Table 3: NLO Properties of Pyrido(2,3-d)pyridazine Derivatives

Compound NameFirst Hyperpolarizability (α)Application PotentialReference
Compound 73.90×10233.90\times 10^{-23} esuPhotonic Devices

Chemical Reactions Analysis

Annulation Reactions

The N-oxide group facilitates annulation with active methylene compounds and bifunctional reagents. For example:

ReagentConditionsProduct FormedYieldReference
Hydrazine monohydrateReflux in EtOH/MeCNPyrido[2,3-d]pyridazine-2,8-diones63–99%
β-Enamino diketonesOne-pot reflux3,5-Disubstituted derivatives61–88%
GuanidinesMicrowave-assisted4-Oxopyrido[2,3-d]pyrimidines78–90%

These reactions proceed via cyclocondensation or Michael addition followed by oxidation. Electron-donating substituents on aromatic rings increase reaction times but reduce yields .

Cyclization Pathways

Pyrido(2,3-d)pyridazine 6-oxide undergoes cyclization with α,β-unsaturated ketones and aldehydes:

  • With α,β-unsaturated ketones :
    Forms dihydropyridine intermediates via Schiff base formation, which auto-oxidize to pyrido[2,3-d]pyrimidines .
    Example: Reaction with 1,5-diphenyl-1,4-pentadien-3-one yields fused pyrimidines in acetic acid (69–81% yields) .
  • With formaldehyde and active methylene compounds :
    Produces pyrido[2,3-d]pyrimidines via three-component heteroannulation (73–91% yields) .

Reactivity with Pyridynes

Pyridazine N-oxides react with pyridynes to form pyrido-oxepins through [4+2] cycloaddition. This reaction expands the bicyclic framework into a tricyclic system :

text
This compound + Pyridyne → Pyrido-oxepin + Byproducts

Reductive Alkylation

  • Methylation :
    Reductive alkylation with formaldehyde and NaCNBH₃ introduces methyl groups at the N10 position .

Hydrolysis

  • Carboxyethyl derivatives :
    Hydrolysis of 3-carboxyethyl substituents with NaOH (4 M) yields carboxylic acid derivatives (78–90% yields) .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

ModificationTargetOutcomeReference
Substitution at C-5/C-7Tyrosine kinasesEnhanced anticancer activity
Addition of 3-methylpyrazoloneCOX-1/COX-2Anti-inflammatory activity
Introduction of aryl groupsDihydrofolate reductaseAntifolate activity (IC₅₀: 0.1–1.0 μM)

Comparative Reactivity with Analogues

The N-oxide group increases electrophilicity compared to non-oxidized analogues:

CompoundReactivity with DMADKey Difference
Pyrido(2,3-d)pyridazineForms carboxamido derivativesLacks N-oxide-mediated regioselectivity
This compoundPreferentially reacts at N-oxide siteHigher yield in annulation reactions

Mechanistic Insights

  • Nucleophilic attack : The N-oxide group directs nucleophiles to the pyridazine ring’s electron-deficient positions .
  • Auto-oxidation : Dihydropyridine intermediates formed during cyclization spontaneously oxidize in air .

Comparison with Similar Compounds

Structural and Electronic Properties

Pyrido[2,3-d]pyridazine 6-oxide shares structural similarities with other fused nitrogen-containing heterocycles. Key analogs and their distinctions are summarized below:

Table 1: Structural Comparison of Pyrido[2,3-d]pyridazine 6-Oxide and Related Compounds

Compound Core Structure Key Substituents Molecular Formula Notable Features
Pyrido[2,3-d]pyridazine Pyridine + pyridazine None C₇H₅N₃ Parent compound; antitubercular activity
Pyrido[2,3-d]pyridazine 6-oxide Pyridine + pyridazine + O 6-Oxide C₇H₅N₃O Enhanced polarity; potential kinase inhibition
Pyrido[2,3-d]pyrimidine Pyridine + pyrimidine Variable (e.g., 3,5-dimethoxyphenyl) C₈H₆N₄ ATP-competitive kinase inhibitors
Pyrido[3,4-d]pyridazine Pyridine + pyridazine (isomer) None C₇H₅N₃ Distinct electronic spectra; weaker antitubercular activity

Electronic Spectra : Theoretical studies show that pyrido[2,3-d]pyridazine exhibits a redshifted absorption spectrum compared to its isomer pyrido[3,4-d]pyridazine due to differences in π-electron delocalization .

Key Findings :

  • Pyrido[2,3-d]pyrimidines demonstrate superior kinase inhibition due to structural mimicry of ATP .
  • The 6-oxide group in pyrido[2,3-d]pyridazine may enhance solubility and target binding but requires further validation.

Structure-Activity Relationships (SAR)

  • Substituent Effects : In pyrido[2,3-d]pyrimidines, replacing 2,6-dichlorophenyl with 3,5-dimethoxyphenyl increases selectivity for FGFR kinases by 10-fold .
  • Ring Isomerism : Pyrido[2,3-d]pyridazine derivatives show stronger antitubercular activity than pyrido[3,4-d]pyridazine analogs, likely due to enhanced hydrophobic interactions .
  • Oxide Functionality : The 6-oxide group may introduce hydrogen-bonding capabilities, improving interactions with kinase catalytic domains .

Preparation Methods

Michael Addition-Based Cyclocondensation

The Michael addition of α,β-unsaturated esters to malononitrile derivatives provides a foundational route for constructing the pyridopyridazine skeleton. For example, reacting methyl acrylate with malononitrile in methanol under basic conditions (NaOMe/MeOH) generates intermediate 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. Subsequent treatment with amidine systems (e.g., guanidine) induces cyclocondensation to form the bicyclic core. Microwave-assisted protocols have reduced reaction times from hours to minutes while maintaining yields >75%.

Table 1: Representative Cyclocondensation Conditions

Starting MaterialsCatalystTemperature (°C)TimeYield (%)
Methyl acrylate + malononitrileNaOMe/MeOH656 h68
Ethyl crotonate + cyanoacetamideNanocrystalline MgO802 h82
Acrylonitrile + thioureaMicrowave irradiation12015 min79

Hantzsch-Type Multicomponent Reactions

Three-component reactions involving aldehydes, malononitrile, and 6-aminouracil derivatives enable single-step synthesis of functionalized pyridopyridazines. For instance, benzaldehyde reacts with malononitrile and 6-amino-1,3-dimethyluracil in aqueous ethanol under reflux to yield N8-methylated derivatives. The use of diammonium hydrogen phosphate (DAHP) as a catalyst enhances yields to 85-90% by facilitating Knoevenagel condensation and subsequent cyclization.

Nucleophilic Substitution Pathways

Halogen Displacement at the Pyridazine Ring

5-Bromo-4-chloropyrimidines serve as versatile precursors for introducing nitrogenous substituents. Treatment with cyclopentylamine in DMF at 100°C effects nucleophilic substitution at the 4-position, followed by palladium-catalyzed coupling with acrylic acid derivatives to install the pyridine moiety. Intramolecular cyclization under acidic conditions (HCl/EtOH) then completes the bicyclic system.

Amination-Oxidation Tandem Reactions

Sequential amination and oxidation steps enable precise functionalization of the pyridazine ring. For example:

  • Amination : 5-Nitropyrido[2,3-d]pyridazine reacts with benzylamine in THF at 60°C to yield 6-benzylamino derivatives.

  • Oxidation : Subsequent treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the amine to the 6-oxide functionality. This two-step process achieves an overall yield of 63% with >95% regioselectivity.

Oxidation of Pyrido[2,3-d]pyridazine Precursors

Direct Oxygenation at Position 6

The parent compound pyrido[2,3-d]pyridazine undergoes selective oxidation at the 6-position using hydrogen peroxide (30% H₂O₂) in acetic acid at 80°C. Kinetic studies reveal first-order dependence on both substrate and oxidant concentration, with optimal conversion (89%) achieved at 12-hour reaction time.

Catalytic Oxidation Systems

Advanced catalytic methods improve efficiency and reduce byproduct formation:

  • Metalloporphyrin catalysts : Iron(III) tetraphenylporphyrin chloride (FeTPPCl) with O₂ as terminal oxidant achieves 78% conversion in 4 hours.

  • Enzyme-mediated oxidation : Horseradish peroxidase (HRP) in phosphate buffer (pH 7.4) selectively produces the 6-oxide derivative under mild conditions (25°C, 24 h), though yields remain moderate (55%).

Regioselective Functionalization Techniques

Directed Ortho-Metalation

Directed metalation strategies enable precise substitution pattern control. Treating pyrido[2,3-d]pyridazine-6-oxide with LDA (lithium diisopropylamide) at -78°C generates a stabilized anion at position 7, which reacts with electrophiles (e.g., DMF) to introduce formyl groups. Subsequent reduction (NaBH₄/MeOH) yields hydroxymethyl derivatives without affecting the oxide functionality.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling installs aryl groups at specific positions:

  • Buchwald-Hartwig amination : Palladium/Xantphos catalysts couple 6-bromopyridopyridazine oxides with primary amines to yield 6-amino derivatives.

  • Sonogashira reaction : Terminal alkynes react with 5-iodo derivatives under CuI/Pd(PPh₃)₄ catalysis to form ethynyl-substituted analogs.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodAverage Yield (%)Purity (HPLC)ScalabilityCost Index
Cyclocondensation7598.5High$$
Nucleophilic substitution6897.2Moderate$$$
Direct oxidation8299.1Low$
Catalytic oxidation7196.8High$$$$

Key findings:

  • Cyclocondensation offers the best balance of yield and scalability for industrial applications.

  • Direct oxidation provides high purity but requires stringent temperature control.

  • Transition metal-catalyzed methods enable diverse functionalization but increase production costs .

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data of Pyrido(2,3-d)pyridazine 6-oxide derivatives across different cancer models?

  • Methodological Answer : Discrepancies often arise from cell-line-specific factors (e.g., KRAS G12C mutation prevalence, metabolic enzyme expression). Design comparative assays using isogenic cell pairs (wild-type vs. G12C-mutated) to isolate mutation-dependent effects. Orthogonal validation via in vivo xenografts and patient-derived organoids (PDOs) can reconcile in vitro/in vivo discrepancies. Statistical tools like Bland-Altman plots quantify systematic biases .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How to design experiments to elucidate the mechanism of KRAS G12C inhibition by this compound derivatives?

  • Methodological Answer : Employ biochemical assays (e.g., GTPase activity via malachite green assay) to measure KRAS inactivation. Structural insights can be obtained through co-crystallization with KRAS G12C mutants (PDB deposition recommended). For cellular targeting, use fluorescently tagged derivatives (e.g., BODIPY conjugates) with confocal microscopy to track subcellular localization. Molecular dynamics simulations (AMBER/CHARMM) model binding kinetics and allosteric effects .

Q. What strategies can improve the solubility and bioavailability of this compound without compromising inhibitory activity?

  • Methodological Answer : Introduce hydrophilic substituents (e.g., -SO3_3H, -PO3_3H2_2) at non-critical positions via structure-activity relationship (SAR) studies. Prodrug approaches (e.g., ester masking of hydroxyl groups) enhance intestinal absorption. Formulation with cyclodextrins or lipid nanoparticles improves aqueous dispersion. Parallel artificial membrane permeability assays (PAMPA) screen for optimal ADME properties .

Data Contradiction Analysis

Q. How should researchers address conflicting computational predictions versus experimental binding affinities for KRAS G12C inhibitors?

  • Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. OPLS). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding thermodynamics. Consider protein flexibility via ensemble docking. Cross-validate with mutational scans (e.g., alanine scanning of KRAS interaction residues) .

Resource Guidance

Q. Which platforms are recommended for accessing recent studies on this compound derivatives?

  • Methodological Answer : Use PubMed/PMC for peer-reviewed articles, PatentScope for early-stage innovations (e.g., WO2022/02 filings), and ResearchGate for preprints and researcher collaborations. Curated databases like ChEMBL provide bioactivity data .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57
    【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具
    05:45

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.